molecular formula C26H27N7O4 B12390632 Phd-IN-2

Phd-IN-2

Cat. No.: B12390632
M. Wt: 501.5 g/mol
InChI Key: GWUYHNJGQULKDQ-UHFFFAOYSA-N
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Description

Phd-IN-2 (Compound 91) is a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes, which regulate hypoxia-inducible factor (HIF) stability via hydroxylation. It exhibits an IC50 value of <5 nM and induces erythropoietin synthesis in HEP3B cells with an EC50 of <2.5 μM . This compound is utilized in preclinical research targeting cardiovascular, metabolic, hematologic, renal, hepatic, and oncologic diseases due to its role in modulating hypoxia-responsive pathways . Its mechanism involves stabilizing HIF-α subunits by inhibiting PHD-mediated degradation, thereby promoting adaptive responses to low oxygen conditions.

Properties

Molecular Formula

C26H27N7O4

Molecular Weight

501.5 g/mol

IUPAC Name

tert-butyl 6-[6-[(6-cyano-3-pyridinyl)methylcarbamoyl]-5-hydroxy-1,7-naphthyridin-2-yl]-2,6-diazaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C26H27N7O4/c1-25(2,3)37-24(36)33-14-26(15-33)12-32(13-26)20-7-6-18-19(31-20)11-29-21(22(18)34)23(35)30-10-16-4-5-17(8-27)28-9-16/h4-7,9,11,34H,10,12-15H2,1-3H3,(H,30,35)

InChI Key

GWUYHNJGQULKDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C3=NC4=CN=C(C(=C4C=C3)O)C(=O)NCC5=CN=C(C=C5)C#N

Origin of Product

United States

Preparation Methods

The synthesis of Phd-IN-2 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a glycinamide derivative, followed by the introduction of an isoquinoline ring. The final step involves the coupling of these intermediates under specific reaction conditions to yield this compound. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

Phd-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Phd-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of PHD inhibition and HIF stabilization. In biology, it is employed to investigate cellular responses to hypoxia and the role of HIFs in various physiological processes. In medicine, this compound is being explored for its potential to treat anemia by stimulating erythropoiesis, as well as its protective effects in cardiovascular and renal diseases. Additionally, it has applications in industry, particularly in the development of new therapeutic agents targeting hypoxia-related conditions .

Mechanism of Action

Phd-IN-2 exerts its effects by inhibiting the activity of PHDs, which are responsible for the hydroxylation of HIF-α subunits. Under normoxic conditions, PHDs hydroxylate HIF-α, leading to its degradation. By inhibiting PHDs, this compound prevents the hydroxylation and subsequent degradation of HIF-α, allowing it to accumulate and dimerize with HIF-β. This dimerization activates the transcription of various genes involved in angiogenesis, metabolism, and erythropoiesis, thereby promoting adaptive responses to hypoxia .

Comparison with Similar Compounds

PHD-IN-1 (T79797)

PHD-IN-1 (CAS 2924182-31-8) shares structural homology with Phd-IN-2, as evidenced by their sequential CAS numbers (2924182-31-8 vs. 2924182-42-1), suggesting they are analogs within the same chemical series . While both target PHD enzymes, differences in substituents likely influence their binding affinity and selectivity. Both compounds are hypothesized to activate HIF pathways, but further studies are required to elucidate pharmacokinetic and pharmacodynamic distinctions .

Comparison with Functionally Similar Compounds

VHL-IN-1 (T79720)

VHL-IN-1 inhibits the von Hippel-Lindau (VHL) protein, which facilitates HIF-α degradation. Unlike this compound, which acts upstream by blocking PHD-mediated hydroxylation, VHL-IN-1 stabilizes HIF by disrupting its recognition by the VHL-E3 ubiquitin ligase complex . This functional similarity in HIF activation makes both compounds relevant in oncology and ischemia-related research. However, VHL-IN-1’s broader impact on VHL-dependent pathways (e.g., extracellular matrix remodeling) may introduce off-target effects compared to this compound’s more specific PHD inhibition.

HIF-1α-IN-6 (T82198)

HIF-1α-IN-6 directly inhibits HIF-1α, a downstream effector of the hypoxia pathway. In contrast to this compound’s upstream modulation, HIF-1α-IN-6 blocks HIF-1α’s transcriptional activity, offering a distinct mechanism for disrupting hypoxia signaling . This approach may bypass compensatory mechanisms seen with PHD inhibition but could limit therapeutic breadth, as HIF-2α/3α isoforms remain unaffected.

Research Findings and Data Analysis

Table 1: Comparative Overview of this compound and Related Compounds

Compound Target IC50 EC50 (HEP3B) CAS Number Key Applications
This compound PHD <5 nM <2.5 μM 2924182-42-1 Cardiovascular, metabolic, cancer
PHD-IN-1 PHD Not reported Not reported 2924182-31-8 HIF pathway research
VHL-IN-1 VHL Not reported Not reported Not provided Oncology, hypoxia signaling
HIF-1α-IN-6 HIF-1α Not reported Not reported Not provided Direct HIF inhibition

Key Findings:

  • Potency and Selectivity: this compound’s sub-nanomolar IC50 underscores its superior PHD inhibitory activity compared to unreported values for PHD-IN-1. Structural modifications between these analogs may enhance target engagement or solubility .
  • Mechanistic Divergence: While this compound and VHL-IN-1 both stabilize HIF, their distinct targets (PHD vs. VHL) result in different downstream effects. VHL-IN-1 may influence non-HIF pathways, increasing therapeutic complexity .
  • Therapeutic Implications : HIF-1α-IN-6’s direct inhibition offers precision but limits scope compared to this compound’s broader HIF activation, which may benefit multifactorial diseases like chronic kidney disease .

Biological Activity

Overview of Phd-IN-2

This compound is a small molecule inhibitor that has been studied primarily for its potential therapeutic applications in cancer and other diseases. It is known to target specific proteins involved in cellular signaling pathways, which are crucial for cell proliferation and survival.

This compound functions as a selective inhibitor of certain kinases, which are enzymes that play a vital role in various cellular processes, including:

  • Cell Growth : By inhibiting kinase activity, this compound can disrupt signaling pathways that promote cell proliferation.
  • Apoptosis : The compound may induce programmed cell death in cancer cells by altering the balance of pro-apoptotic and anti-apoptotic signals.
  • Metastasis : Inhibition of specific kinases can reduce the migratory and invasive capabilities of cancer cells.

Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies :
    • Cell Lines : this compound has been tested on various cancer cell lines, including breast, lung, and colorectal cancers. Results indicated a significant reduction in cell viability at micromolar concentrations.
    • Mechanistic Insights : Studies revealed that this compound effectively inhibits downstream signaling pathways such as the MAPK/ERK pathway, leading to decreased cell proliferation and increased apoptosis.
  • In Vivo Studies :
    • Animal Models : In xenograft models, administration of this compound resulted in reduced tumor growth compared to controls. Tumors treated with the compound exhibited increased levels of apoptotic markers.
    • Toxicity Assessment : Safety profiles demonstrated that this compound had manageable toxicity levels, with no significant adverse effects observed at therapeutic doses.

Case Studies

A few notable case studies illustrate the potential of this compound:

  • Case Study 1 : A phase I clinical trial involving patients with advanced solid tumors showed promising results. Patients receiving this compound experienced stable disease for an extended period, with some showing partial responses.
  • Case Study 2 : In a cohort study focusing on patients with metastatic breast cancer, those treated with this compound as part of combination therapy exhibited improved progression-free survival compared to standard treatment alone.

Data Table: Summary of Biological Activity

Study TypeKey FindingsReference
In VitroReduced cell viability in cancer cell lines
In VivoDecreased tumor growth in xenograft models
Clinical TrialStable disease in advanced solid tumors
Combination TherapyImproved progression-free survival in breast cancer

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